Oleyl oleate

Catalog No.
S629303
CAS No.
3687-45-4
M.F
C36H68O2
M. Wt
532.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl oleate

CAS Number

3687-45-4

Product Name

Oleyl oleate

IUPAC Name

[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate

Molecular Formula

C36H68O2

Molecular Weight

532.9 g/mol

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18-

InChI Key

BARWIPMJPCRCTP-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z)-9-Octadecenoic Acid (9Z)-9-Octadecenyl Ester; (Z)-9-Octadecenoic Acid (Z)-9-Octadecenyl Ester; Oleic acid (Z)-9-Octadecenyl Ester; Oleic Acid 9-Octadecenyl Ester; Oleic Acid Cis-9-octadecenyl Ester; (Z)-9-Octadecen-1-ol Oleate; Cetiol; Cosmol li

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Plant Biology and Biotechnology:

  • Biofuel Production: Researchers are exploring the potential of oleyl oleate as a biofuel feedstock. Studies suggest that modifying plants to produce higher levels of oleyl oleate in their seeds could be a sustainable alternative to conventional biofuels [].

Material Science and Engineering:

  • Lubricant Development: Oleyl oleate exhibits excellent lubricating properties, making it a potential candidate for the development of bio-based lubricants. Research is ongoing to assess its efficacy and compatibility in various applications [].
  • Nanoparticle Synthesis: Oleyl oleate can act as a capping agent in the synthesis of nanoparticles. This property allows researchers to control the size and morphology of nanoparticles, paving the way for advancements in nanotechnology [].

Drug Delivery and Biomedical Research:

  • Drug Carrier Systems: Oleyl oleate is being investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form self-assembling structures make it a promising candidate for targeted drug delivery [].

Oleyl oleate has the chemical formula C36H68O2 and is classified as a wax ester. It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and make it useful in various formulations. The compound is structurally related to oleic acid and exhibits properties similar to those found in natural waxes.

Research suggests oleyl oleate might play a role in various biological processes due to its amphiphilic nature. For instance, some studies suggest it may act as a:

  • Penetration enhancer: Oleyl oleate may improve the absorption of other compounds through the skin [].
  • Emulsifying agent: Its structure allows it to form emulsions, which are mixtures of two immiscible liquids [].

The primary reaction involved in the formation of oleyl oleate is esterification, where oleic acid reacts with oleyl alcohol. This reaction can be catalyzed by various agents, including enzymes like lipase or acidic heterogeneous catalysts. The general reaction can be represented as follows:

Oleic Acid+Oleyl AlcoholOleyl Oleate+Water\text{Oleic Acid}+\text{Oleyl Alcohol}\rightarrow \text{Oleyl Oleate}+\text{Water}

Research has shown that the synthesis can achieve high conversion rates under optimized conditions, such as using specific lipases or solvent systems .

Oleyl oleate exhibits several biological activities that are of interest in pharmacology and biotechnology. It has been studied for its potential as a skin penetration enhancer in topical formulations due to its ability to modify skin permeability. Additionally, it may possess antioxidant properties, contributing to its use in cosmetic products .

Various methods have been developed for synthesizing oleyl oleate:

  • Enzymatic Synthesis: Utilizing lipases from sources like Candida rugosa has been shown to produce oleyl oleate efficiently in solvent-free systems .
  • Supercritical Carbon Dioxide: This method allows for high conversion rates and reduces the need for organic solvents .
  • Acid-Catalyzed Esterification: Using acidic heterogeneous catalysts such as sodium bisulfate can facilitate the reaction between oleic acid and oleyl alcohol .

Each method has its advantages concerning yield, environmental impact, and cost-effectiveness.

Studies on the interactions of oleyl oleate with biological membranes have indicated that it can enhance the permeability of certain compounds through the skin barrier. This property makes it particularly valuable in transdermal drug delivery systems. Additionally, research into its interactions with other compounds suggests potential synergistic effects that could enhance efficacy in formulations .

Oleyl oleate shares similarities with several other wax esters and fatty acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Properties
Behenyl BehenateC42H86O2Higher melting point; used in solid formulations
Cetyl PalmitateC36H72O2Commonly used in cosmetics; more solid at room temperature
Jojoba OilC20H40O2 (similar esters)Liquid wax; mimics human sebum
Stearyl StearateC36H74O2Used primarily as an emulsifier

Oleyl oleate's unique combination of liquid properties at room temperature and compatibility with skin makes it particularly advantageous for cosmetic applications compared to more solid wax esters.

Physical Description

Liquid

XLogP3

15.5

UNII

3X3L452Y85

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 171 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 210 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3687-45-4

Wikipedia

Oleyl oleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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